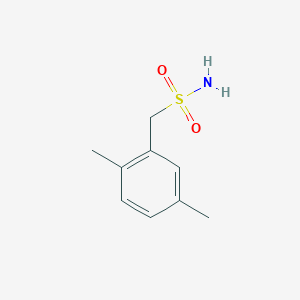

(2,5-Dimethylphenyl)methanesulfonamide

Description

(2,5-Dimethylphenyl)methanesulfonamide is a chemical compound that belongs to the larger class of sulfonamides. The core structure of this molecule features a methanesulfonamide (B31651) group attached to a 2,5-dimethylphenyl ring. While this specific compound may not be as extensively studied as some of its more complex analogues, its structural components are of significant interest in the field of drug discovery and development.

Methanesulfonamide derivatives are a class of organic compounds characterized by the presence of a methanesulfonyl group bonded to a nitrogen atom. This functional group is a key structural feature in a wide array of biologically active molecules. In medicinal chemistry, the methanesulfonamide group is often incorporated into drug candidates to modulate their physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

The versatility of the methanesulfonamide moiety is evident in its presence in various therapeutic agents. Research has demonstrated that derivatives of methanesulfonamide exhibit a broad spectrum of biological activities, including:

Anticancer Activity: Many methanesulfonamide derivatives have been investigated for their potential as anticancer agents. They can exert their effects through various mechanisms, such as the inhibition of enzymes crucial for cancer cell growth and proliferation.

Anti-inflammatory Properties: Certain methanesulfonamide derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of inflammatory pathways in the body.

Enzyme Inhibition: The methanesulfonamide group can act as a key binding element to the active sites of various enzymes, leading to their inhibition. This property is exploited in the design of drugs for a range of diseases. For instance, a novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates were synthesized and evaluated for their ability to inhibit the enzyme HMG-CoA reductase. nih.gov

The following table provides a summary of the therapeutic areas where methanesulfonamide derivatives have shown potential:

| Therapeutic Area | Examples of Investigated Biological Activity |

| Oncology | Inhibition of tumor growth, induction of apoptosis |

| Inflammation | Reduction of inflammatory markers |

| Infectious Diseases | Antimicrobial and antiviral activity |

| Cardiovascular Disease | Enzyme inhibition relevant to cardiovascular function |

The aryl methanesulfonamide scaffold, which is the core structure of (2,5-Dimethylphenyl)methanesulfonamide, is a privileged scaffold in medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. The combination of an aromatic (aryl) ring and a methanesulfonamide group provides a unique set of properties that are advantageous in rational molecular design.

The aryl portion of the scaffold allows for a wide range of modifications, enabling chemists to fine-tune the steric, electronic, and hydrophobic properties of the molecule. This is crucial for optimizing the binding affinity and selectivity of a drug candidate for its intended biological target. The methanesulfonamide group, on the other hand, can participate in hydrogen bonding and other non-covalent interactions, which are essential for molecular recognition and binding.

The significance of the aryl methanesulfonamide scaffold is highlighted by its presence in a number of clinically used drugs and investigational compounds. Researchers often use this scaffold as a template to design libraries of new compounds for high-throughput screening, accelerating the discovery of new therapeutic leads.

While dedicated research focusing solely on (2,5-Dimethylphenyl)methanesulfonamide is limited in publicly available literature, significant research has been conducted on its close structural analogues. These studies provide valuable insights into the potential properties and applications of the title compound.

One area of investigation has been the synthesis and structural characterization of related compounds. For example, the crystal structure of N-(2,5-Dimethylphenyl)benzenesulfonamide has been determined, offering a detailed understanding of its three-dimensional conformation. nih.gov Similarly, the synthesis and crystal structure of 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide and N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide have also been reported. nih.govresearchgate.net These structural studies are fundamental for understanding how these molecules interact with biological targets at a molecular level.

In terms of biological activity, research has explored the potential of compounds containing the (2,5-Dimethylphenyl)sulfonamide core. A notable study identified (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide as an inhibitor of the human respiratory syncytial virus (hRSV). nih.gov This compound, which features the (2,5-dimethylphenyl)sulfonamide moiety, was found to inhibit the virus-induced cytopathic effect during the entry stage of infection. nih.gov

Furthermore, the broader "2,5-dimethylphenyl scaffold" has been recognized for its importance in the development of new antimicrobial agents. mdpi.com This suggests that methanesulfonamide derivatives bearing this particular phenyl substitution pattern may hold promise for the development of new treatments for infectious diseases.

The table below summarizes some of the key research findings on analogues of (2,5-Dimethylphenyl)methanesulfonamide:

| Compound | Research Focus | Key Findings | Reference |

| N-(2,5-Dimethylphenyl)benzenesulfonamide | Crystal Structure Analysis | Determination of the dihedral angle between the aromatic rings and the nature of intermolecular hydrogen bonding. | nih.gov |

| (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide | Antiviral Activity | Inhibition of human respiratory syncytial virus (hRSV) infection at the entry stage. | nih.gov |

| 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide | Crystal Structure Analysis | Characterization of the molecular conformation and intermolecular interactions. | researchgate.net |

| N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide | Synthesis and Crystal Structure | Detailed analysis of its three-dimensional structure and synthesis protocol. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7-3-4-8(2)9(5-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCUCYFIXUXQDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612427 | |

| Record name | 1-(2,5-Dimethylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919354-60-2 | |

| Record name | 1-(2,5-Dimethylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications

General Synthesis of Methanesulfonamide (B31651) Derivatives from Aryl Precursors

The formation of the methanesulfonamide group attached to an aryl ring is a common structural motif in medicinal chemistry and materials science. Several general strategies have been developed for the synthesis of these derivatives, primarily revolving around the formation of the sulfonamide bond.

Reaction of Aryl Sulfonyl Chlorides with Amines

A traditional and widely employed method for the synthesis of sulfonamides involves the reaction of an aryl sulfonyl chloride with a suitable amine. nih.gov This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The amine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. A base is typically added to neutralize the hydrogen chloride that is formed as a byproduct.

For the synthesis of N-aryl methanesulfonamides, this would involve the reaction of an arylamine with methanesulfonyl chloride. The general scheme for this reaction is as follows:

Ar-NH₂ + CH₃SO₂Cl → Ar-NHSO₂CH₃ + HCl

This method's efficacy can be influenced by the nucleophilicity of the amine and the reactivity of the sulfonyl chloride.

Formation of the Methanesulfonamide Core

The methanesulfonamide core, consisting of a methyl group attached to a sulfonamide functionality, is a key component of various biologically active molecules. Its synthesis is integral to the development of new pharmaceutical agents. Beyond the classical reaction of an amine with methanesulfonyl chloride, modern catalytic methods have emerged as powerful alternatives. Palladium-catalyzed cross-coupling reactions, for instance, allow for the formation of the C-N bond of the sulfonamide under milder conditions and with greater functional group tolerance. acs.orgnih.gov These methods often involve the coupling of an aryl halide or triflate with methanesulfonamide in the presence of a palladium catalyst and a suitable ligand.

Specific Synthetic Routes to (2,5-Dimethylphenyl)methanesulfonamide

While general methods provide a framework, the specific synthesis of (2,5-Dimethylphenyl)methanesulfonamide can be achieved through tailored approaches that start from readily available precursors.

A plausible and direct synthesis of (2,5-Dimethylphenyl)methanesulfonamide involves the reaction of 2,5-dimethylaniline (B45416) with methanesulfonyl chloride. This approach is analogous to the synthesis of other N-aryl sulfonamides. nih.gov The reaction would proceed by the nucleophilic attack of the amino group of 2,5-dimethylaniline on the sulfur atom of methanesulfonyl chloride, leading to the formation of the desired product and hydrogen chloride. A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically used to scavenge the HCl produced.

Reaction Scheme:

(CH₃)₂C₆H₃NH₂ (2,5-dimethylaniline) + CH₃SO₂Cl (methanesulfonyl chloride) → (CH₃)₂C₆H₃NHSO₂CH₃ ((2,5-Dimethylphenyl)methanesulfonamide) + HCl

Preparation from Brominated Precursors

For the synthesis of (2,5-Dimethylphenyl)methanesulfonamide, this would entail the coupling of 1-bromo-2,5-dimethylbenzene with methanesulfonamide. This reaction is typically carried out in the presence of a palladium catalyst, such as a palladium(II) salt or a pre-catalyst, and a phosphine (B1218219) ligand. A base, such as sodium tert-butoxide or potassium carbonate, is also required to facilitate the reaction.

Reaction Components and Conditions:

| Component | Role | Example |

| Aryl Bromide | Electrophile | 1-bromo-2,5-dimethylbenzene |

| Methanesulfonamide | Nucleophile | CH₃SO₂NH₂ |

| Palladium Catalyst | Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes catalyst | Buchwald or Hartwig ligands |

| Base | Activates nucleophile | NaOtBu, K₂CO₃ |

| Solvent | Reaction medium | Toluene, Dioxane |

This catalytic approach offers the advantage of avoiding the use of potentially harsh reagents and can tolerate a wider range of functional groups on the aromatic ring.

Strategies for Derivatization of (2,5-Dimethylphenyl)methanesulfonamide

Further functionalization of the (2,5-Dimethylphenyl)methanesulfonamide scaffold can lead to the generation of a library of compounds with diverse properties. Derivatization can occur at either the aromatic ring or the sulfonamide nitrogen.

Aromatic Coupling Reactions and Heterocyclic Integration

The aromatic ring of (2,5-Dimethylphenyl)methanesulfonamide can be further functionalized using various cross-coupling reactions, provided a suitable handle such as a halogen is present on the ring. For instance, if the starting material was a brominated derivative, the remaining bromine atom could be utilized in subsequent Suzuki-Miyaura or Buchwald-Hartwig amination reactions to introduce new aryl, heteroaryl, or amino groups.

Potential Coupling Reactions for Derivatization:

| Reaction | Coupling Partners | Resulting Structure |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Biphenyl or heteroaryl-phenyl structure |

| Buchwald-Hartwig | Amine | Diaminophenyl derivative |

Furthermore, the sulfonamide moiety itself can be a precursor for the synthesis of various heterocyclic systems. benthamscience.comneliti.comnih.gov The nitrogen atom of the sulfonamide can participate in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds. For example, intramolecular cyclization of appropriately substituted sulfonamides can lead to the formation of sultams (cyclic sulfonamides).

The integration of heterocyclic moieties can also be achieved by first introducing a reactive functional group onto the dimethylphenyl ring, which can then be used to construct the heterocyclic ring. This approach allows for the creation of complex molecules with potentially enhanced biological activity.

Modifications of the Sulfonamide Moiety for Structure-Activity Exploration

The sulfonamide functional group is a critical component of many biologically active molecules, offering a versatile scaffold for synthetic modification to explore structure-activity relationships (SAR). In the context of (2,5-Dimethylphenyl)methanesulfonamide and its analogs, systematic modifications of the sulfonamide moiety can provide valuable insights into the molecular interactions governing their biological activity. These modifications typically involve substitution at the sulfonamide nitrogen (N-substitution) or alterations to the sulfonyl group itself.

N-acylation of sulfonamides is a common strategy to introduce a variety of substituents, which can modulate the compound's physicochemical properties such as acidity, lipophilicity, and hydrogen bonding capacity. The N-acylsulfonamide motif is a well-established bioisostere for carboxylic acids and is present in numerous marketed drugs. nih.gov The introduction of different acyl groups can influence the compound's interaction with biological targets. For instance, replacing the carbonyl moiety of an N-acylsulfonamide with bioisosteric groups like oxetanes or five-membered heterocycles (e.g., triazoles, isoxazoles) can alter the geometry and electronic potential of the molecule, potentially leading to improved biological activity or selectivity. nih.gov

Furthermore, direct N-alkylation or N-arylation of the sulfonamide can probe the steric and electronic requirements of the binding pocket. The synthesis of a series of aryl sulfonamide analogs with various substituents on the aryl ring allows for a systematic investigation of how electron-donating or electron-withdrawing groups, as well as bulky or compact substituents, affect the compound's efficacy. nih.govmdpi.com For example, studies on novel aryl sulfonamides have shown that modifications to the substituents on the aryl ring can significantly impact their cytotoxic activity against cancer cell lines. nih.gov

The following interactive data table summarizes common modifications to the sulfonamide moiety and their potential impact on the activity of (2,5-Dimethylphenyl)methanesulfonamide analogs, based on general principles of medicinal chemistry and findings from related sulfonamide derivatives. nih.govnih.govmdpi.comresearchgate.net

Stereochemical Considerations in the Synthesis of Related Compounds

While (2,5-Dimethylphenyl)methanesulfonamide itself is achiral, the introduction of chiral centers in its analogs can lead to stereoisomers with distinct pharmacological profiles. The stereoselective synthesis of such chiral sulfonamide-containing compounds is a significant area of research, as the three-dimensional arrangement of atoms can be crucial for target recognition and binding.

The development of asymmetric methods for the synthesis of chiral sulfonamides often involves the use of chiral auxiliaries, catalysts, or starting materials. For instance, the synthesis of optically active 2-sulfamyloxaziridines has been achieved through the use of chiral sulfamides, which can then be used for the asymmetric oxidation of sulfides to sulfoxides with high enantioselectivity. acs.org Such approaches could be adapted for the synthesis of chiral analogs of (2,5-Dimethylphenyl)methanesulfonamide where a stereocenter is introduced adjacent to the sulfonyl group.

Another key strategy is the use of enantiopure building blocks. For example, the asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides can be achieved with excellent enantiomeric excess using an enantiopure bifunctional S(VI) transfer reagent. nih.govresearchgate.net This methodology allows for the controlled introduction of chirality at the sulfur center, a feature that can be explored in the design of novel analogs of (2,5-Dimethylphenyl)methanesulfonamide.

Furthermore, stereospecific reactions can be employed to control the configuration at a newly formed stereocenter. A stereospecific synthesis of chiral cyclic sulfinamides has been reported, involving the treatment of 2,1-benzothiazines with a reducing agent, which proceeds with complete retention of configuration at the sulfur atom. nih.gov This principle of stereochemical control is vital when synthesizing complex molecules with multiple chiral centers.

The following interactive data table outlines key stereochemical considerations and synthetic strategies relevant to the preparation of chiral analogs of (2,5-Dimethylphenyl)methanesulfonamide. acs.orgnih.govdrexel.edu

Advanced Structural Characterization and Conformational Analysis

Crystal Structure Determination of (2,5-Dimethylphenyl)methanesulfonamide and Analogues

For instance, N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide crystallizes in the triclinic system. nih.gov The study of various substituted N-(aryl)-arylsulfonamides reveals how changes in substitution patterns can lead to different crystal systems and packing arrangements. For example, substituting the phenyl ring in N-phenylmethanesulfonamide with dimethyl groups at both ortho and meta positions (as in the 2,3-dimethyl analogue) changes the space group from monoclinic P21/c to orthorhombic P212121. researchgate.net

Table 1: Crystallographic Data for N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₇NO₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.6397 (7) |

| b (Å) | 9.7067 (8) |

| c (Å) | 10.518 (1) |

| α (°) | 66.97 (1) |

| β (°) | 81.37 (1) |

| γ (°) | 64.82 (1) |

| Volume (ų) | 734.47 (11) |

Detailed Conformational Analysis of the N-H Bond and Aromatic Substituents

The conformation of the sulfonamide linkage and the orientation of the aromatic rings are key features of the molecular structure. These are often described by specific torsion angles, which define the spatial relationship between different parts of the molecule.

In N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide, the molecule is bent at the sulfur atom, a common feature in this class of compounds. The crucial C—SO₂—NH—C torsion angle is -61.0 (2)°. nih.gov This value is comparable to related structures, such as -61.8 (2)° in 4-methyl-N-(3,4-dimethylphenyl)benzenesulfonamide and 62.7 (2)° in N-(2,5-dimethylphenyl)benzenesulfonamide. nih.gov

The orientation of the N-H bond relative to the substituents on the phenyl ring is a critical conformational aspect. In N-(2,3-Dimethylphenyl)methanesulfonamide, the conformation of the N-H bond is observed to be between syn and anti to the methyl groups at the ortho and meta positions. researchgate.net This is in contrast to the distinct conformations seen in monosubstituted analogues, where a syn conformation is observed for N-(2-methylphenyl)methanesulfonamide and an anti conformation for N-(3-methylphenyl)methanesulfonamide. researchgate.net This indicates that the steric and electronic effects of multiple substituents cooperatively influence the final orientation of the N-H bond.

As shown in the table below, the nature and position of substituents cause considerable variation in this angle, which in turn affects the molecular packing and intermolecular interactions. nih.gov The difference in dihedral angles highlights the conformational flexibility of the sulfonamide linkage and the influence of steric hindrance from the substituents.

Table 2: Comparison of Torsion and Dihedral Angles in Analogous Sulfonamides nih.gov

| Compound | C—SO₂—NH—C Torsion Angle (°) | Dihedral Angle Between Rings (°) |

|---|---|---|

| N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide | -61.0 (2) | 49.4 (1) |

| N-(2,5-Dimethylphenyl)benzenesulfonamide | 62.7 (2) | 40.4 (1) |

| 4-Methyl-N-(3,4-dimethylphenyl)benzenesulfonamide | -61.8 (2) | 47.8 (1) |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The supramolecular structure of sulfonamides in the crystalline state is directed by a variety of intermolecular interactions, with hydrogen bonding being particularly dominant. nih.gov These interactions dictate how molecules are arranged into larger, ordered assemblies.

In the crystal structure of N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide, a prominent packing motif is the formation of inversion-related dimers. nih.gov These dimers are formed through pairs of N—H···O hydrogen bonds, creating a stable, centrosymmetric arrangement. Strong intermolecular hydrogen bonds, along with other weak interactions like π-π stacking, are the primary forces driving the crystal packing in sulfonamides. nih.gov

Hydrogen bonds involving the sulfonamide N-H donor and sulfonyl oxygen acceptors are a characteristic feature of this class of compounds. The N—H···O hydrogen bonds are a recurring motif that links molecules into chains or dimers. nih.govnih.gov

In addition to N—H···O bonds, other hydrogen bond acceptors can be involved depending on the molecular structure. For instance, in the crystal structure of N-(2,5-dichlorophenyl)methanesulfonamide, the molecules are linked into chains through both N—H···O and N—H···Cl hydrogen bonding. nih.gov This demonstrates that halogen substituents can act as effective hydrogen bond acceptors, contributing to the stability of the crystal lattice.

Assessment of Amide Proton Accessibility for Receptor Interactions

The biological activity of sulfonamides is often linked to the ability of the amide proton (N-H) to interact with receptor sites. researchgate.net Therefore, its accessibility is a crucial structural parameter. Crystal structure analysis can provide insights into this feature.

In the case of N-(2,5-dichlorophenyl)methanesulfonamide, the crystal structure shows that the amide hydrogen atom is positioned on one side of the plane of the benzene (B151609) ring, while the methanesulfonyl group is on the opposite side. nih.gov This conformation makes the amide proton available to a potential receptor molecule, suggesting a structural basis for its biological interactions. nih.gov

Structure Activity Relationship Sar Studies

Elucidation of Essential Structural Features for Biological Activity

For the broader class of aryl sulfonamides, several structural features are generally considered essential for biological activity. The sulfonamide moiety (-SO₂NH-) is a key pharmacophore, with the nitrogen and oxygen atoms often participating in crucial hydrogen bonding interactions with biological targets. acs.org The nature of the group attached to the sulfonamide nitrogen can significantly influence potency and selectivity.

Impact of Aromatic Substitutions on Modulating Activity Profiles

Substitutions on the aromatic ring of benzenesulfonamides can have a profound impact on their biological activity. rsc.orgnih.gov The position, size, and electronic nature (electron-donating or electron-withdrawing) of these substituents can modulate the compound's potency, selectivity, and pharmacokinetic properties.

For instance, in some series of benzenesulfonamide (B165840) inhibitors, di- and poly-substitution on the aromatic ring have been found to be more advantageous for activity than monosubstitution. rsc.org The introduction of electron-donating groups, such as methyl groups, can influence the electronic environment of the ring and potentially enhance binding affinity. However, steric hindrance from substitutions, particularly at the ortho position, can also lead to unfavorable conformational changes that reduce activity. nih.gov Without specific studies on the 2,5-dimethyl substitution pattern, its precise impact on the activity profile of methanesulfonamide (B31651) remains speculative.

Influence of Sulfonamide Moiety Modifications on Ligand Potency and Selectivity

The sulfonamide group is a cornerstone of the biological activity of this class of compounds. ajchem-b.comresearchgate.net Modifications to this moiety, such as substitution on the nitrogen atom, can drastically alter a ligand's potency and selectivity. These modifications can affect the acidity of the sulfonamide proton and its ability to act as a hydrogen bond donor. The geometry and electronic distribution of the sulfonamide are critical for its recognition by target proteins. acs.org

Conformational Requirements for Optimal Ligand-Target Recognition

The three-dimensional conformation of a sulfonamide derivative is a key determinant of its biological activity. The relative orientation of the aryl ring and the sulfonamide group, often described by torsion angles, dictates how the molecule fits into a binding site. mdpi.com Intramolecular interactions can influence the preferred conformation of the molecule in solution and, consequently, its binding affinity. nih.gov The presence of substituents on the aromatic ring can restrict the rotation around the C-S bond, thereby influencing the conformational preferences of the molecule. mdpi.com

Molecular Mechanisms of Action and Biological Target Identification

Investigation of Intracellular Signaling Pathways Modulated by (2,5-Dimethylphenyl)methanesulfonamide Derivatives

The biological activity of a compound is often dictated by its influence on intracellular signaling pathways. While direct studies on (2,5-Dimethylphenyl)methanesulfonamide are limited, the effects of related sulfonamide derivatives on key cellular signaling cascades can be inferred from their interactions with upstream targets.

Morphogen signaling pathways, such as those involving Bone Morphogenetic Proteins (BMPs), Fibroblast Growth Factors (FGFs), and Wnt family proteins, are crucial for embryonic development and tissue homeostasis. mdpi.com These pathways rely on a cascade of intracellular events, including receptor activation and the subsequent phosphorylation of signal transducers like Smad proteins (for BMPs) or the activation of the mitogen-activated kinase (MAPK) pathway (for FGFs). mdpi.com Derivatives of sulfonamides, by targeting enzymes and receptors that are integrated with these pathways, can modulate their downstream effects. For instance, the inhibition of cyclooxygenase-2 (COX-2) can impact inflammatory signaling, which often cross-talks with developmental and proliferative pathways. Similarly, modulation of purinergic receptors like P2Y12 directly affects G-protein coupled receptor (GPCR) signaling, which has widespread influence on numerous cellular functions. plos.orgnih.gov

Identification and Validation of Specific Biological Targets

The therapeutic potential of sulfonamide derivatives is rooted in their ability to bind to and modulate the function of specific biological macromolecules.

The sulfonamide moiety is a key pharmacophore in the design of various enzyme inhibitors.

Dihydropteroate (B1496061) Synthetase (DHPS): Sulfonamides are classic inhibitors of DHPS, an essential enzyme in the folate synthesis pathway of bacteria. nih.gov They act as competitive inhibitors, mimicking the natural substrate, para-aminobenzoic acid (PABA). nih.govnih.gov This inhibition disrupts the production of dihydrofolate, a precursor necessary for nucleotide synthesis, thereby halting bacterial growth. nih.govmhmedical.com The inhibitory action of various sulfonamides on DHPS from Escherichia coli has been demonstrated, with competitive inhibition constants (Ki) in the micromolar range. nih.gov

Carbonic Anhydrase (CA): The sulfonamide group is a hallmark of potent carbonic anhydrase inhibitors. nih.govresearchgate.net These inhibitors coordinate to the zinc ion in the enzyme's active site, disrupting its catalytic activity of reversibly hydrating carbon dioxide. unifi.it Various human CA isoforms (e.g., hCA I, II, VII, IX, XII) are targeted by sulfonamide-based inhibitors, with some derivatives showing high potency and selectivity for specific isoforms. nih.govnih.govmdpi.com For example, 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide is a potent inhibitor of isoforms like CA IV, VII, and IX, with inhibition constants (Ki) in the low nanomolar range. nih.gov

Cyclooxygenase-2 (COX-2): Certain methanesulfonamide (B31651) derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.govnih.gov The methanesulfonamido group is often an optimal feature for activity in these inhibitor series. nih.gov For instance, compounds like N-(2-cyclohexyloxy-4-nitrophenyl) methanesulfonamide (NS-398) are known selective COX-2 inhibitors. mdpi.com These agents target the COX-2 active site, preventing the conversion of arachidonic acid into prostaglandins. nih.govmdpi.com

| Enzyme Target | Inhibitor Class/Example | Inhibition Constant (Ki) / IC50 | Mode of Action |

|---|---|---|---|

| Dihydropteroate Synthetase (E. coli) | Sulfadiazine | 2.5 µM (Ki) nih.gov | Competitive Inhibition nih.gov |

| Carbonic Anhydrase II (human) | Acetazolamide | 12.5 nM (Ki) mdpi.com | Zinc ion binding in active site unifi.it |

| Carbonic Anhydrase IX (human) | N-((4-sulfamoylphenyl)carbamothioyl) derivatives | 6.1 - 568.8 nM (Ki) nih.gov | Zinc ion binding in active site nih.gov |

| Cyclooxygenase-2 (COX-2) | 6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone | Potent, selective inhibitor nih.gov | Active site binding nih.gov |

P2Y12 Receptor: The P2Y12 receptor is a crucial Gi-coupled receptor on platelets that, when activated by adenosine (B11128) diphosphate (B83284) (ADP), leads to platelet aggregation and thrombus formation. plos.orgnih.govpatsnap.com P2Y12 receptor antagonists are a cornerstone of antithrombotic therapy. patsnap.comfrontiersin.org While the core structure of (2,5-Dimethylphenyl)methanesulfonamide is not a classic P2Y12 antagonist scaffold like the thienopyridines (e.g., clopidogrel) or cyclopentyl-triazolo-pyrimidines (e.g., ticagrelor), the broader class of sulfonamides has been explored for activity at various GPCRs. The mechanism of P2Y12 antagonists involves blocking ADP from binding to the receptor, which in turn inhibits the downstream Gi signaling cascade, preventing the decrease in intracellular cAMP levels that promotes platelet activation. plos.orgnih.gov

Mechanistic Insights from Cell-Based Assays

Cell-based assays provide valuable information on the functional consequences of a compound's interaction with its molecular targets.

Numerous studies have demonstrated the cytotoxic and anti-proliferative effects of sulfonamide derivatives against various human cancer cell lines. bohrium.comnih.govnih.gov For example, certain sulfonamide derivatives have shown significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values below 1.8 µM. bohrium.com Other quinazolinone derivatives bearing sulfonamide-like structures have also demonstrated potent anti-proliferative effects against breast cancer cell lines, inducing apoptosis in a caspase-dependent manner. nih.gov The mechanism often involves the disruption of critical cellular processes, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net

| Derivative Class | Cancer Cell Line | Reported Activity (IC50) |

|---|---|---|

| Modified Sulfonamide Agents | MCF7 (Breast), A549 (Lung) | < 1.8 µM bohrium.com |

| Azaglycophymine derivative 19 | BT-474 (Breast) | ~4.0 µM nih.gov |

| Isocordoin Analogues | A2058 (Melanoma) | 11.62 - 24.88 µM researchgate.net |

| Adamantylmaleimide Derivatives | SC-M1 (Gastric) | 3 - 20 µM (induced apoptosis) nih.gov |

Beyond direct enzyme inhibition, other mechanisms have been proposed for the anticancer activity of related compounds.

DNA Intercalation and Topoisomerase Inhibition: Some complex molecules incorporating sulfonamide moieties, as well as other planar aromatic systems, are hypothesized to exert their cytotoxic effects by interacting with DNA. nih.gov DNA intercalators insert themselves between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. nih.govresearchgate.net This intercalation can also interfere with the function of topoisomerases, enzymes that manage the topological state of DNA. nih.govbiomedpharmajournal.org Inhibition of topoisomerase II, for instance, prevents the re-ligation of DNA strands after they have been cleaved, leading to the accumulation of DNA breaks and the induction of apoptosis. nih.govresearchgate.net While not a primary mechanism for simple methanesulfonamides, this mode of action is relevant for more complex, multi-ring derivatives that may contain this functional group. nih.govnih.gov

In Vivo Mechanistic Investigations in Preclinical Models for Target Validation

Detailed research findings and data tables regarding the in vivo mechanistic investigations of (2,5-Dimethylphenyl)methanesulfonamide in preclinical models for target validation are not available in the current body of scientific literature. While the principles of in vivo target validation are well-established in drug discovery to de-risk clinical development, specific studies involving (2,5-Dimethylphenyl)methanesulfonamide have not been published. nih.gov

General approaches to in vivo target validation often involve the use of animal models that are genetically or pharmacologically manipulated to mimic human diseases. nih.gov These models are then used to assess the therapeutic effects and molecular mechanisms of a compound. However, no such studies have been documented for (2,5-Dimethylphenyl)methanesulfonamide.

For context, research on other sulfonamide-containing compounds, such as (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide, has shown potent in vitro activity, including the inhibition of tubulin polymerization and the induction of mitotic arrest in cancer cells. nih.gov However, these findings are specific to that molecule and cannot be extrapolated to (2,5-Dimethylphenyl)methanesulfonamide without dedicated preclinical in vivo studies.

Should research on (2,5-Dimethylphenyl)methanesulfonamide become publicly available, this section will be updated to reflect those findings.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Conformational Space and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods allow for a detailed exploration of the conformational landscape and a precise description of the electronic distribution, which dictates the molecule's stability and reactivity.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For sulfonamides, such as analogues of (2,5-Dimethylphenyl)methanesulfonamide, quantum chemical methods like B3LYP and MP2 are employed to predict conformational properties. nih.gov

Studies on structurally related methylbenzene sulfonamides have shown that different stable conformers can exist. nih.gov For instance, calculations predict the existence of conformers where the S-N bond is oriented relative to the benzene (B151609) ring, and the NH2 group can adopt either eclipsed or staggered orientations with respect to the S=O bonds of the sulfonyl group. nih.gov The eclipsed form is often predicted to be the more stable conformer. nih.gov These computational analyses provide crucial data on the relative energies and populations of different conformers at a given temperature.

Table 1: Example Thermochemical Data from Quantum Calculations for a Sulfonamide Conformer

| Parameter | Value | Description |

|---|---|---|

| Zero-point vibrational energy | 150.12 kcal/mol | The lowest possible energy the molecule can possess. |

| Enthalpy (H) | -850.45 Hartrees | Total energy content of the system. |

| Gibbs Free Energy (G) | -850.50 Hartrees | Energy available to do useful work, indicating spontaneity. |

| Entropy (S) | 105.3 cal/mol·K | A measure of the system's molecular disorder or randomness. |

Note: The data in this table is illustrative for a generic sulfonamide and is based on typical outputs from DFT calculations.

The electronic structure of a molecule is key to its reactivity. Quantum chemical calculations are used to determine various electronic properties, including the distribution of electron density and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov The Molecular Electrostatic Potential (MEP) surface map is another valuable tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govnih.gov For sulfonamides, the oxygen atoms of the sulfonyl group typically represent the most negative potential (red regions), indicating sites susceptible to electrophilic attack, while the amine hydrogen atoms are regions of positive potential (blue regions), indicating sites for nucleophilic interaction. nih.gov

Table 2: Predicted Electronic Properties

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.8 Debye | Measures the overall polarity of the molecule. |

Note: The data in this table is illustrative for a generic sulfonamide and is based on typical outputs from DFT calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as (2,5-Dimethylphenyl)methanesulfonamide, might interact with a biological target, typically a protein or enzyme. These methods are central to structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site, forming a stable complex. ugm.ac.id The process involves sampling numerous possible conformations of the ligand within the binding pocket and scoring them based on their binding affinity. This allows for the identification of the most likely binding mode.

Once a binding pose is predicted, the specific interactions between the ligand and the protein can be analyzed. These interactions often include hydrogen bonds, hydrophobic contacts, and van der Waals forces. physchemres.org Studies on methanesulfonamide (B31651) derivatives have identified key amino acid residues within protein active sites that are crucial for binding. ut.ac.ir For example, in studies targeting Heat Shock Protein 27 (Hsp27), residues such as Arg140, Cys137, and Asp100 were identified as essential for interaction. ut.ac.ir Similarly, for tubulin, residues like Asn258 and Cys241 were found to be important. ut.ac.ir These key residues are known as "interaction hotspots" and are critical for stabilizing the ligand-protein complex.

The insights gained from molecular docking are instrumental in the rational design of new analogues with improved potency and selectivity. By understanding the specific interactions that contribute most to binding affinity, medicinal chemists can modify the ligand's structure to enhance these interactions.

For instance, if docking reveals an unoccupied hydrophobic pocket near the ligand, a non-polar group could be added to the ligand's scaffold to fill this space and increase hydrophobic interactions. Similarly, if a potential hydrogen bond with a key residue is identified but not optimally formed, the ligand can be modified to include a better hydrogen bond donor or acceptor at the appropriate position. This iterative process of computational prediction, chemical synthesis, and biological testing is a cornerstone of modern drug discovery, allowing for the targeted optimization of lead compounds. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity.

In a typical QSAR study involving sulfonamide derivatives, a dataset of compounds with known biological activities (e.g., inhibitory concentrations) is used. nih.gov For each compound, a wide range of molecular descriptors are calculated. These can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure.

Electronic descriptors: Such as partial charges and orbital energies derived from quantum calculations.

Hydrophobic descriptors: Like the partition coefficient (logP).

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. nih.govmdpi.com A robust QSAR model, validated through internal and external statistical tests (e.g., cross-validation R², predictive R²), can be used to predict the activity of new, unsynthesized compounds. nih.gov This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prioritization

Generative Models in De Novo Drug Design

Below is a hypothetical data table illustrating the output of a generative AI model tasked with designing novel sulfonamide-based kinase inhibitors.

| Generated Compound ID | SMILES Notation | Predicted Kinase Affinity (pIC50) | Predicted Solubility (logS) | Synthetic Accessibility Score |

|---|---|---|---|---|

| GEN-SULFA-001 | CS(=O)(=O)Nc1cc(cc(C)c1)C(=O)N1CCNCC1 | 8.2 | -2.5 | 2.1 |

| GEN-SULFA-002 | CS(=O)(=O)Nc1c(C)cc(Cl)cc1OC | 7.9 | -3.1 | 1.9 |

| GEN-SULFA-003 | CS(=O)(=O)Nc1cc(C)c(cc1C)c1ccccc1F | 8.5 | -4.0 | 2.8 |

| GEN-SULFA-004 | CS(=O)(=O)Nc1cc(C)ccc1N1CCOCC1 | 7.5 | -2.2 | 1.8 |

Machine Learning for Compound Prioritization

Following the generation or virtual screening of a large number of candidates, machine learning is crucial for prioritizing the most promising compounds for synthesis and experimental testing. nih.gov Predictive models can rank compounds based on a multi-parameter optimization approach, simultaneously considering factors like target affinity, selectivity, and pharmacokinetic properties. nih.gov This in silico prioritization significantly reduces the time and cost associated with the drug discovery pipeline by focusing resources on candidates with the highest probability of success. researchgate.net

A typical workflow involves using a trained ML model to score a library of compounds. The model's output provides a ranked list, allowing researchers to select a smaller, more manageable subset of high-potential molecules for further investigation. This process is particularly valuable when screening large virtual libraries that may contain millions of compounds. nih.gov

The following table demonstrates how a machine learning model might prioritize a set of sulfonamide derivatives based on a composite score that balances multiple predicted properties.

| Compound ID | Predicted Target Affinity (pIC50) | Predicted Selectivity Score | Predicted ADMET Risk | Overall Priority Score | Rank |

|---|---|---|---|---|---|

| SULFA-A123 | 8.1 | 0.85 | Low | 9.2 | 1 |

| (2,5-Dimethylphenyl)methanesulfonamide | 6.5 | 0.60 | Low | 6.8 | 4 |

| SULFA-B456 | 7.8 | 0.91 | Medium | 8.1 | 2 |

| SULFA-C789 | 8.0 | 0.75 | Medium | 7.7 | 3 |

| SULFA-D101 | 6.2 | 0.55 | High | 4.5 | 5 |

Future Directions in Academic Research

Exploration of Novel Biological Targets for (2,5-Dimethylphenyl)methanesulfonamide Scaffolds

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, demonstrating activities against targets ranging from enzymes to receptors. mdpi.comnih.gov While classical targets like dihydropteroate (B1496061) synthetase and carbonic anhydrases are well-documented, the future of research on (2,5-Dimethylphenyl)methanesulfonamide scaffolds lies in the identification of novel biological targets. researchgate.net

Systematic screening of this compound class against diverse target families could uncover unexpected activities. For instance, research has shown that certain sulfonamide derivatives can interact with the VraSR two-component system in methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in combating antibiotic resistance. nih.gov Other studies have identified sulfonamides as inhibitors of enzymes crucial for cancer cell metabolism and signaling, such as epidermal growth factor receptor (EGFR) tyrosine kinase and aromatase, which is pivotal in estrogen-receptor-positive (ER+) breast cancer. mdpi.comscirp.org A combinatorial chemical approach has also been used to generate sulfonanilide derivatives that inhibit the proliferation of human breast cancer cells. nih.gov

Future research should focus on high-throughput screening of (2,5-Dimethylphenyl)methanesulfonamide analogues against panels of kinases, proteases, and metabolic enzymes implicated in various diseases. researchgate.netconsensus.app This unbiased approach could lead to the discovery of entirely new mechanisms of action and therapeutic applications for this chemical scaffold.

Table 1: Potential Novel Biological Targets for Sulfonamide Scaffolds

| Target Class | Specific Example(s) | Associated Disease Area | Key Findings |

|---|---|---|---|

| Bacterial Signaling Systems | VraSR two-component system | Antibiotic Resistance (MRSA) | Sulfonamide derivatives identified as potential inhibitors of VraS and VraR. nih.gov |

| Receptor Tyrosine Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer | Novel sulfonamide derivatives designed as potential anticancer agents targeting EGFR TK. scirp.org |

| Steroidogenic Enzymes | Aromatase (CYP19A1) | Breast Cancer (ER+) | Phenyl and benzyl (B1604629) sulfonamide derivatives showed significant aromatase inhibition. mdpi.com |

| Glycolytic Enzymes | Various enzymes in the glycolysis pathway | Metabolic Disorders, Cancer | In silico screening revealed that different sulfonamide derivatives interact with glycolytic enzymes with varying binding affinities. researchgate.netconsensus.app |

| Bacterial Folate Biosynthesis | Dihydropteroate synthase (DHPS) | Bacterial Infections | The primary target for classical sulfa drugs; novel analogues could overcome resistance. nih.gov |

Development of Innovative Synthetic Methodologies for Enhanced Diversity

Expanding the chemical space around the (2,5-Dimethylphenyl)methanesulfonamide core is crucial for discovering analogues with improved potency, selectivity, and pharmacokinetic properties. While classical methods for sulfonamide synthesis are robust, future research should embrace innovative synthetic methodologies to generate diverse libraries of compounds efficiently.

Recent advancements in organic synthesis offer powerful tools for this purpose. Methodologies such as transition-metal-catalyzed C-H activation can enable the direct functionalization of the aromatic rings, providing access to derivatives that are difficult to obtain through traditional routes. bohrium.com Flow-based synthesis technologies can accelerate the production of sulfonamides, facilitating rapid library generation for screening. bohrium.com Furthermore, the development of one-pot synthesis protocols, for instance, from aromatic carboxylic acids and amines via decarboxylative chlorosulfonylation, represents a streamlined approach to creating amide analogues and could be adapted for methanesulfonamide (B31651) derivatives. acs.org Electrochemical synthesis offers a green and catalyst-free alternative for producing sulfonamide derivatives. researchgate.net These advanced methods can enhance synthetic efficiency and allow for the exploration of a wider range of structural modifications. thieme-connect.com

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully comprehend the biological effects of (2,5-Dimethylphenyl)methanesulfonamide and its analogues, a systems-level approach is necessary. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased and comprehensive view of how these compounds affect cellular pathways and networks. mdpi.com

For example, treating cells with a lead compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can help identify the pathways that are most significantly perturbed. elifesciences.org This can reveal the compound's mechanism of action and potentially identify off-target effects. elifesciences.org Metabolomics can further elucidate the downstream functional consequences by measuring changes in small-molecule metabolites. copernicus.org This multi-omics approach is particularly powerful for deconvoluting complex biological responses and has been successfully used to uncover the modes of action for antibiotics. elifesciences.org Applying these techniques to novel (2,5-Dimethylphenyl)methanesulfonamide derivatives could validate intended targets and uncover novel mechanisms, accelerating their development as therapeutic agents. mdpi.com

Advancements in Computational Drug Discovery Applied to Related Analogues

Computational tools have become indispensable in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and the optimization of lead candidates. nih.govnih.gov Future research on (2,5-Dimethylphenyl)methanesulfonamide analogues should leverage these advancements.

In silico techniques such as molecular docking and ligand-based virtual screening can be used to screen large databases of virtual compounds to identify those with a high probability of binding to a specific biological target. nih.govmdpi.com For instance, computational screening of sulfonamide derivatives has been used to identify potential inhibitors of bacterial enzymes and signaling proteins. nih.govresearchgate.net Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to rationalize binding affinity and selectivity. mdpi.com Furthermore, the use of artificial intelligence and machine learning (AI/ML) can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds with favorable drug-like characteristics for synthesis and experimental testing. nih.govnih.gov These computational approaches can significantly reduce the number of compounds that need to be synthesized, saving time and resources in the drug discovery pipeline. nih.gov

Table 2: Application of Computational Tools in Sulfonamide Drug Discovery

| Computational Method | Application | Potential Outcome for (2,5-Dimethylphenyl)methanesulfonamide Analogues |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity of a ligand to a target protein. | Identification of key interactions with novel targets; prioritization of analogues for synthesis. mdpi.comrsc.org |

| Virtual Screening | Screen large compound libraries in silico against a target. | Rapid discovery of new hit compounds from virtual or commercial databases. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulate the movement of atoms and molecules over time. | Understanding the stability of ligand-protein complexes and the structural basis for activity. mdpi.com |

| ADMET Prediction | Predict pharmacokinetic and toxicity properties. | Early-stage filtering of compounds with poor drug-like properties to reduce late-stage attrition. nih.gov |

| Pharmacophore Modeling | Identify essential 3D features for biological activity. | Design of novel scaffolds with improved activity based on known active compounds. researchgate.net |

Utility of (2,5-Dimethylphenyl)methanesulfonamide in Chemical Biology as Molecular Probes

Beyond their therapeutic potential, compounds based on the (2,5-Dimethylphenyl)methanesulfonamide scaffold can be valuable tools in chemical biology. By modifying the core structure with reporter tags (e.g., fluorophores, biotin) or reactive groups, these molecules can be transformed into molecular probes to study biological processes.

A key application is in target identification and validation. A (2,5-Dimethylphenyl)methanesulfonamide analogue could be functionalized with a photo-affinity label, allowing it to be covalently cross-linked to its protein target upon UV irradiation. Subsequent proteomic analysis can then identify the bound protein(s). Additionally, the development of sulfonyl fluoride (B91410) analogues has been shown to create chemical probes capable of forming covalent linkages in the binding sites of their target proteins, offering a powerful tool for target engagement studies. acs.org Such probes are instrumental in confirming the direct targets of a compound in a complex cellular environment and can help to elucidate its mechanism of action.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2,5-Dimethylphenyl)methanesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via sulfonation reactions. For example, analogous sulfonamides are prepared by reacting chlorosulfonic acid with aromatic substrates (e.g., benzene derivatives), followed by amidation with ammonia or amines. Reaction optimization involves adjusting stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and purification via recrystallization or column chromatography to enhance yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing (2,5-Dimethylphenyl)methanesulfonamide?

- Methodology :

- NMR/IR : Confirm functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹ in IR) and aromatic proton environments (δ 6.5–7.5 ppm in ¹H NMR).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, inversion dimers linked by N–H···O(S) hydrogen bonds (d(N···O) ~2.8–3.0 Å) are common in sulfonamides, as observed in related structures .

Q. How can purity and stability of (2,5-Dimethylphenyl)methanesulfonamide be assessed during storage?

- Methodology : Use HPLC (>99% purity threshold) with UV detection (λ ~254 nm) to monitor degradation. Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels (via TGA/DSC) are recommended. Solubility in DMSO or ethanol (up to 100 mM) should be validated for biological assays .

Advanced Research Questions

Q. What computational methods predict the electronic and spectroscopic properties of (2,5-Dimethylphenyl)methanesulfonamide?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates equilibrium geometry, HOMO-LUMO gaps, and UV/Vis spectra. For example, methanesulfonamide derivatives show absorption peaks at ~280–320 nm due to π→π* transitions, aligning with TD-DFT predictions .

Q. How can researchers resolve contradictions in crystallographic data for sulfonamide derivatives?

- Methodology : Address discrepancies (e.g., R-factor >0.05) by re-examining data collection (e.g., crystal quality, twinning) or refining hydrogen-bonding parameters. For instance, SHELXL software is widely used for small-molecule refinement, leveraging restraints for anisotropic displacement parameters .

Q. What in vitro models are suitable for evaluating the biological activity of (2,5-Dimethylphenyl)methanesulfonamide?

- Methodology :

- Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram– bacteria).

- Anticancer studies : MTT assays on cancer cell lines (e.g., IC₅₀ calculations). Validate cytotoxicity in normal cells (e.g., HEK293) to assess selectivity .

Q. How can toxicity profiles of sulfonamide derivatives be systematically evaluated?

- Methodology : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodent models) and genotoxicity (Ames test). For mechanistic insights, use metabolomics (LC-MS) to identify sulfonamide-induced metabolic disruptions, such as glutathione depletion .

Q. What strategies improve the solubility of (2,5-Dimethylphenyl)methanesulfonamide for formulation studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.